molecular formula C8H4F4O4S B2850466 2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid CAS No. 1911981-32-2

2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid

Cat. No.: B2850466
CAS No.: 1911981-32-2
M. Wt: 272.17
InChI Key: NIFWRMDDDQSMGI-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of both fluorine and trifluoromethylsulfonyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorobenzoic acid with trifluoromethylsulfonyl chloride under suitable conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for 2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack.

    Oxidation and Reduction Reactions: The trifluoromethylsulfonyl group can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the trifluoromethylsulfonyl group.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate or sodium hydroxide to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Comparison with Similar Compounds

2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid can be compared with other fluorinated benzoic acids, such as:

    2-Fluoro-5-(trifluoromethyl)benzoic acid: Lacks the sulfonyl group, which may result in different reactivity and biological activity.

    3-Fluoro-5-(trifluoromethyl)benzoic acid: The position of the fluorine atom is different, which can affect the compound’s chemical properties and interactions.

    2-Fluoro-5-(trifluoromethyl)aniline: Contains an amino group instead of a carboxylic acid, leading to different applications and reactivity.

The uniqueness of this compound lies in the presence of both fluorine and trifluoromethylsulfonyl groups, which impart distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-5-(trifluoromethylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O4S/c9-6-2-1-4(3-5(6)7(13)14)17(15,16)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFWRMDDDQSMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1911981-32-2
Record name 2-fluoro-5-trifluoromethanesulfonylbenzoic acid
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